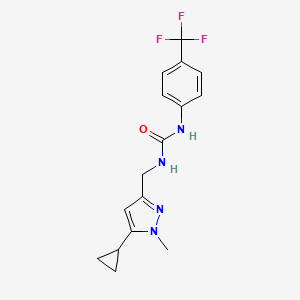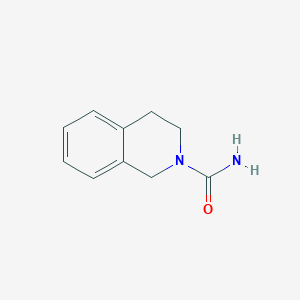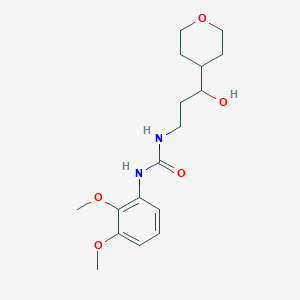
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea” is a complex organic molecule with potential applications in various fields such as scientific research, drug discovery, catalysis, and material science. It has a molecular formula of C16H17F3N4O and an average mass of 338.328 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. This ring is substituted with a cyclopropyl group and a methyl group. The pyrazole ring is also connected to a urea group, which in turn is connected to a phenyl ring substituted with a trifluoromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polar urea group and the nonpolar cyclopropyl and phenyl groups. Its melting and boiling points would depend on factors such as its molecular weight and the strength of intermolecular forces .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Hydrogel Formation and Physical Property Tuning
Research has shown the ability of related compounds to form hydrogels in acidic conditions, with properties like morphology and rheology being tunable based on the anion present. This indicates potential applications in material science, where the physical characteristics of gels are critical (G. Lloyd & J. Steed, 2011).
Antimicrobial Activity
Compounds in this category have shown varying degrees of acaricidal and antimicrobial activity, suggesting potential use in developing new pesticides or antimicrobial agents. These activities are crucial for addressing resistance to current antimicrobial and antiparasitic agents (Xie Xian-ye, 2007).
Anticancer Potential
Some derivatives have been evaluated for their cytotoxicity against human adenocarcinoma cells, indicating potential applications in cancer therapy. The synthesis and in vitro assays of these compounds as anticancer agents are an area of significant interest, given the ongoing search for more effective and less toxic cancer treatments (R. Gaudreault, J. Lacroix, M. Pagé, & L. Joly, 1988).
Gelator Properties and Material Science Applications
The ability to form stable hydrogels and control their physical properties through the modification of chemical structures suggests significant potential for these compounds in material science. This could include applications in drug delivery systems, tissue engineering, and the creation of responsive materials that change properties in response to environmental stimuli (G. Lloyd & J. Steed, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c1-23-14(10-2-3-10)8-13(22-23)9-20-15(24)21-12-6-4-11(5-7-12)16(17,18)19/h4-8,10H,2-3,9H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMWICLXGRIOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2632701.png)

![N-[5-Oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2632703.png)


![4-(diethylsulfamoyl)-N-[4-[[4-[[4-(diethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2632710.png)
![2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2632711.png)


![8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2632715.png)
![1-(3,4-Dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2632717.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2632721.png)